Chlorure d'aluminium hydraté

Vue d'ensemble

Description

Aluminum chloride hydrate is a chemical compound with the formula AlCl₃·xH₂O. It is a hydrated form of aluminum chloride, where water molecules are coordinated to the aluminum ion. This compound is typically found as colorless crystals and is highly hygroscopic, meaning it readily absorbs moisture from the air. Aluminum chloride hydrate is used in various industrial and laboratory applications due to its reactivity and catalytic properties .

Applications De Recherche Scientifique

Électrolyse pour la production d'aluminium de haute pureté

Le chlorure d'aluminium hydraté est utilisé dans le processus d'électrolyse pour produire de l'aluminium de haute pureté. Cette méthode est considérée comme une alternative au cycle Bayer-Hall-Héroult conventionnel, en particulier pour des quantités de production modérées . Le procédé au chlore, qui implique l'électrolyse du chlorure d'aluminium, attire l'attention en raison de son potentiel de développement comme méthode de production efficace .

Catalyseur en synthèse organique

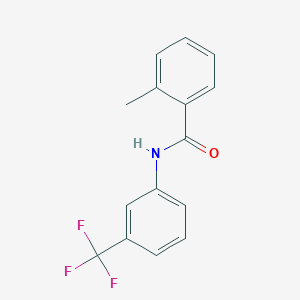

Dans le domaine de la chimie organique, le chlorure d'aluminium hydraté sert de catalyseur pour la réaction d'alkylation de Friedel-Crafts . Cette réaction est fondamentale dans la synthèse de composés organiques complexes, notamment les produits pharmaceutiques et les produits chimiques fins.

Production d'aérogel d'alumine

Le chlorure d'aluminium hydraté agit comme un précurseur dans la méthode de traitement sol-gel pour synthétiser des aérogel d'alumine à haute surface . Ces aérogels trouvent des applications dans l'isolation, comme adsorbants et en catalyse en raison de leur haute porosité et de leur surface.

Dopant pour les couches minces

Le composé est utilisé comme dopant dans la synthèse de couches minces de ZnO dopé à l'Al par pyrolyse par pulvérisation ultrasonique . Ces couches minces sont importantes en électronique et en optoélectronique pour leurs propriétés conductrices et transparentes.

Alumine à partir de l'argile

La recherche a exploré la récupération de l'hexahydrate de chlorure d'aluminium et de l'alumine à partir de l'argile kaolinique . Ce procédé est important pour la production d'alumine à partir de matières premières locales, avec des modifications visant à améliorer la rentabilité du lessivage de l'argile par HCl.

Études d'hydrolyse thermique

Le chlorure d'aluminium hydraté subit une hydrolyse thermique dans le cadre du processus de production d'alumine à partir de matières premières riches en silicium . Les études sur l'hydrolyse thermique du chlorure d'aluminium hydraté aident à comprendre la composition de phase et les propriétés physiques de la poudre d'alumine résultante.

Chloration de l'alumine

Le composé est impliqué dans le processus de chloration de l'alumine, qui est une étape de la préparation de l'alumine à haute réactivité envers le chlore . Ceci est particulièrement pertinent pour la production de métal d'aluminium par électrolyse.

Recherche physico-chimique

Le chlorure d'aluminium hydraté fait l'objet d'études physico-chimiques pour comprendre son comportement dans diverses conditions, telles qu'en présence d'agents réducteurs pendant la calcination . Ces études contribuent au développement de nouveaux matériaux et procédés en métallurgie.

Mécanisme D'action

Target of Action

Aluminum chloride hydrate, also known as aluminum chlorohydrate, primarily targets the eccrine sweat ducts in the human body . It is commonly used as an active ingredient in antiperspirants . In water purification, it acts as a coagulant to remove dissolved organic matter and colloidal particles present in suspension .

Mode of Action

The mode of action of aluminum chloride hydrate involves the formation of a tenuous membrane within the sweat ducts. This is achieved by the aluminum salts plugging the eccrine sweat pores and forming aggregates with sweat proteins that bind to the wall of the sweat duct . This action effectively reduces excessive sweating .

Biochemical Pathways

It is known that aluminum chloride hydrate can cause hazardous effects, including detrimental biochemical and histological changes, when there is increased concentration in the body

Pharmacokinetics

It is known that the penetration of aluminum chlorohydrate following dermal application is minimal, with the rate being around 001% and up to 006% in pre-damaged skin .

Result of Action

The primary result of the action of aluminum chloride hydrate is the reduction of excessive sweating when used as an antiperspirant . In water purification, it helps in the removal of dissolved organic matter and colloidal particles . Long-term exposure to aluminum chloride hydrate can lead to hazardous effects, including detrimental biochemical and histological changes .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Aluminum chloride hydrate are not fully understood. It is known that Aluminum chloride hydrate can interact with various biomolecules. For instance, it has been reported that Aluminum chloride can stimulate the expression of acetylcholinesterase , an important enzyme involved in neurotransmission.

Cellular Effects

The cellular effects of Aluminum chloride hydrate are complex and can vary depending on the context. For example, Aluminum chloride has been used to induce Alzheimer’s disease in rat models . In these models, Aluminum chloride exposure led to significant declines in cognitive function and alterations in antioxidant enzyme levels .

Molecular Mechanism

It is known that Aluminum chloride can form a large aluminum polycation , which may interact with various biomolecules and influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, Aluminum chloride hydrate can undergo various changes over time. For example, it has been reported that Aluminum chloride hydrate can decompose to generate hydrochloric acid gas when exposed to air .

Dosage Effects in Animal Models

The effects of Aluminum chloride hydrate can vary with different dosages in animal models. For example, in a study where rats were intraperitoneally administered with Aluminum chloride at a dose of 100 mg/kg body weight for 60 days, it stimulated the expression of acetylcholinesterase .

Metabolic Pathways

It is known that Aluminum chloride can interact with glucose metabolism .

Transport and Distribution

Due to its water-soluble nature , it is likely that it can be transported and distributed within cells and tissues through aqueous channels.

Subcellular Localization

Given its water-soluble nature , it is likely that it can be found in various aqueous compartments within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminum chloride hydrate can be synthesized by reacting aluminum metal with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hydrated form: [ \text{2Al} + 6\text{HCl} \rightarrow 2\text{AlCl}_3 + 3\text{H}_2 ] The aluminum chloride formed in this reaction can then be hydrated by dissolving it in water and allowing it to crystallize as the hydrate .

Industrial Production Methods: In industrial settings, aluminum chloride hydrate is often produced by the chlorination of alumina (aluminum oxide) in the presence of carbon at high temperatures. This process involves the following steps:

Chlorination: Alumina is reacted with chlorine gas in the presence of carbon to produce aluminum chloride. [ \text{Al}_2\text{O}_3 + 3\text{Cl}_2 + 3\text{C} \rightarrow 2\text{AlCl}_3 + 3\text{CO} ]

Hydration: The aluminum chloride is then dissolved in water to form the hydrate.

Types of Reactions:

Oxidation and Reduction: Aluminum chloride hydrate can undergo redox reactions, although it is more commonly involved in other types of chemical processes.

Substitution Reactions: It acts as a Lewis acid and can participate in substitution reactions, particularly in the Friedel-Crafts alkylation and acylation reactions.

Hydrolysis: When dissolved in water, aluminum chloride hydrate can hydrolyze to form aluminum hydroxide and hydrochloric acid. [ \text{AlCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 + 3\text{HCl} ]

Common Reagents and Conditions:

Friedel-Crafts Reactions: Aluminum chloride hydrate is used as a catalyst in Friedel-Crafts alkylation and acylation reactions, where it facilitates the formation of carbon-carbon bonds.

Hydrolysis: The hydrolysis reaction typically occurs in aqueous solutions at room temperature.

Major Products:

Friedel-Crafts Reactions: The major products are alkylated or acylated aromatic compounds.

Hydrolysis: The major products are aluminum hydroxide and hydrochloric acid.

Chemistry:

Catalysis: Aluminum chloride hydrate is widely used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions.

Precursor for Alumina: It serves as a precursor for the synthesis of high surface area alumina aerogels by sol-gel processing methods.

Biology and Medicine:

Antiperspirants: Aluminum chloride hydrate is used in antiperspirant formulations to reduce sweating by blocking sweat ducts.

Industry:

Comparaison Avec Des Composés Similaires

Aluminum Chloride (Anhydrous): AlCl₃, used in similar catalytic applications but lacks the water of hydration.

Aluminum Chlorohydrate: Al₂Cl(OH)₅, used primarily in antiperspirants and water treatment.

Aluminum Sulfate: Al₂(SO₄)₃, used in water purification and as a mordant in dyeing.

Uniqueness: Aluminum chloride hydrate is unique due to its hydrated form, which makes it more suitable for certain applications where the presence of water is beneficial. Its high solubility in water and ability to act as a Lewis acid in aqueous solutions distinguish it from its anhydrous counterpart .

Propriétés

IUPAC Name |

trichloroalumane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYKLJBSARHIDI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

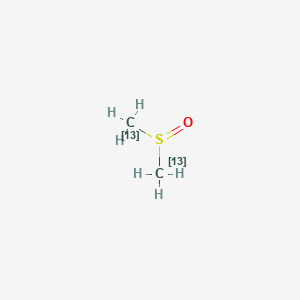

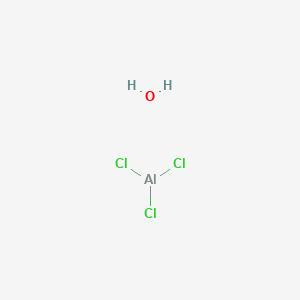

O.[Al](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-13-6, 10124-27-3 | |

| Record name | Aluminum trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.